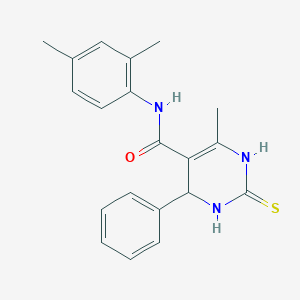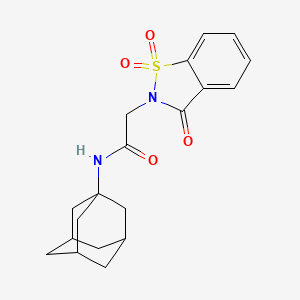![molecular formula C20H19N5OS B14941850 N'-[3-Cyano-4-(dicyanomethylene)-5-phenyl-5-(propylsulfanyl)-4,5-dihydro-2-furanyl]-N,N-dimethyliminoformamide](/img/structure/B14941850.png)
N'-[3-Cyano-4-(dicyanomethylene)-5-phenyl-5-(propylsulfanyl)-4,5-dihydro-2-furanyl]-N,N-dimethyliminoformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[3-Cyano-4-(dicyanomethylene)-5-phenyl-5-(propylsulfanyl)-4,5-dihydro-2-furanyl]-N,N-dimethyliminoformamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with cyano, dicyanomethylene, phenyl, and propylsulfanyl groups, making it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-Cyano-4-(dicyanomethylene)-5-phenyl-5-(propylsulfanyl)-4,5-dihydro-2-furanyl]-N,N-dimethyliminoformamide typically involves multi-step organic reactions. One common method includes the reaction of malononitrile with an appropriate diketone and an aliphatic amine under controlled conditions . The reaction proceeds through a series of condensation and cyclization steps, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[3-Cyano-4-(dicyanomethylene)-5-phenyl-5-(propylsulfanyl)-4,5-dihydro-2-furanyl]-N,N-dimethyliminoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or dicyanomethylene groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
N’-[3-Cyano-4-(dicyanomethylene)-5-phenyl-5-(propylsulfanyl)-4,5-dihydro-2-furanyl]-N,N-dimethyliminoformamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and luminescent materials
作用機序
The mechanism of action of N’-[3-Cyano-4-(dicyanomethylene)-5-phenyl-5-(propylsulfanyl)-4,5-dihydro-2-furanyl]-N,N-dimethyliminoformamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and dicyanomethylene groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, modulating their activities and leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Cyano-4-dicyanomethylene-5-oxo-4,5-dihydro-1H-pyrrole-2-olate: Known for its luminescent properties and coordination with metal cations.
2-Dicyanomethylidene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran: Used in the development of near-infrared emitting fluorophores.
Uniqueness
N’-[3-Cyano-4-(dicyanomethylene)-5-phenyl-5-(propylsulfanyl)-4,5-dihydro-2-furanyl]-N,N-dimethyliminoformamide stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties
特性
分子式 |
C20H19N5OS |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
N'-[3-cyano-4-(dicyanomethylidene)-5-phenyl-5-propylsulfanylfuran-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C20H19N5OS/c1-4-10-27-20(16-8-6-5-7-9-16)18(15(11-21)12-22)17(13-23)19(26-20)24-14-25(2)3/h5-9,14H,4,10H2,1-3H3/b24-14+ |
InChIキー |
MTPIVLNFKJWGLQ-ZVHZXABRSA-N |
異性体SMILES |
CCCSC1(C(=C(C#N)C#N)C(=C(O1)/N=C/N(C)C)C#N)C2=CC=CC=C2 |
正規SMILES |
CCCSC1(C(=C(C#N)C#N)C(=C(O1)N=CN(C)C)C#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one](/img/structure/B14941767.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B14941772.png)
![6-chloro-3-fluoro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14941777.png)

![2,2,4,6-Tetramethyl-7-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline](/img/structure/B14941815.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-YL)amine](/img/structure/B14941818.png)
![3-(5-chloro-2-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941822.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941828.png)
![6-[3-(3,5-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B14941831.png)
![4-Amino-1-(3-fluorophenyl)-3-methyl-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14941836.png)


![N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide](/img/structure/B14941849.png)
![7-(3-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14941852.png)
